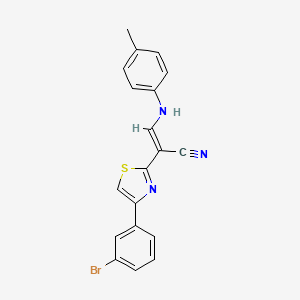

![molecular formula C21H14BrNO4 B2571746 4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid CAS No. 941898-53-9](/img/structure/B2571746.png)

4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is a benzophenone derivative .

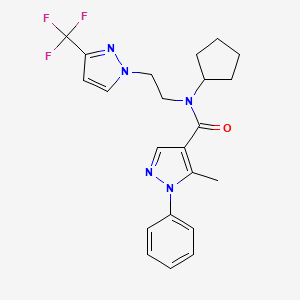

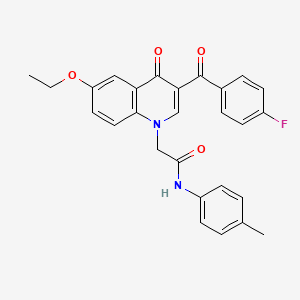

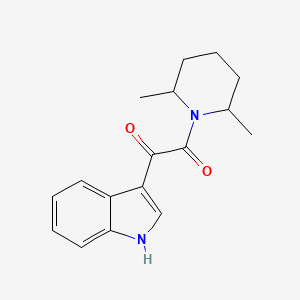

Molecular Structure Analysis

The molecular formula of a similar compound, “2-[(4-Benzoylphenyl)carbamoyl]benzoic acid”, is C21H15NO4 . The average mass is 345.348 Da and the monoisotopic mass is 345.100098 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-[(4-Benzoylphenyl)carbamoyl]benzoic acid”, include a density of 1.3±0.1 g/cm³, boiling point of 499.8±30.0 °C at 760 mmHg, and a flash point of 256.1±24.6 °C .Scientific Research Applications

- Targeting Cancer : Boronic acids, including this compound, have been explored as potential anticancer agents. Their ability to inhibit proteasome activity and modulate cellular processes makes them promising candidates for cancer therapy .

- Anti-inflammatory Properties : Researchers investigate boronic acids for their anti-inflammatory effects. This compound’s structure may contribute to its activity against inflammatory pathways .

- Suzuki-Miyaura Cross-Coupling Reactions : The boronic acid moiety in this compound participates in Suzuki-Miyaura reactions, enabling the synthesis of complex organic molecules. These reactions are widely used in pharmaceutical and materials science .

- Functional Materials : Boronic acids can be incorporated into polymers, gels, and other materials. Their reversible binding with diols (sugars) allows for stimuli-responsive materials, such as drug delivery systems or sensors .

- Sensing and Detection : Boronic acids exhibit selective binding to diols, including sugars and nucleotides. Researchers have developed sensors based on boronic acid derivatives for glucose monitoring and environmental pollutant detection .

- Protein Labeling and Imaging : Boronic acids can be modified to create fluorescent probes. These probes selectively label glycoproteins, aiding in protein visualization and understanding cellular processes .

- Functional Group Transformation : The benzylic position in this compound can be oxidized to form a carboxylic acid functional group. This transformation is useful in synthetic chemistry and drug design .

Medicinal Chemistry and Drug Development

Organic Synthesis

Materials Science

Analytical Chemistry

Chemical Biology

Benzylic Oxidation

Mechanism of Action

Mode of Action

The compound could interact with its target in several ways. It might inhibit an enzyme, activate a receptor, or interfere with a biochemical pathway. The bromophenyl and benzoyl groups in the compound suggest that it might participate in electrophilic aromatic substitution reactions .

properties

IUPAC Name |

4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrNO4/c22-16-10-11-18(17(12-16)19(24)13-4-2-1-3-5-13)23-20(25)14-6-8-15(9-7-14)21(26)27/h1-12H,(H,23,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPRSRRKBRDNBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2571664.png)

![2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571665.png)

![1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2571666.png)

![2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2571667.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2571670.png)

![2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2571672.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2571678.png)